
1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C14H18BrNO and its molecular weight is 296.20 g/mol. The purity is usually 95%.
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Biological Activity
1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is a compound derived from the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Recent studies have highlighted the pharmacological potential of compounds related to 3,4-dihydroisoquinolines. These compounds exhibit a range of activities including:
- Antioxidant Activity : Many isoquinoline derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress .
- Neuroprotective Effects : Certain derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, a related compound showed IC50 values of 0.28 µM for AChE inhibition and 0.91 µM for MAO-A inhibition .
- Antitumor Activity : Isoquinoline derivatives are also being explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation and metabolism.
- Receptor Modulation : Similar compounds have been shown to modulate various receptors in the central nervous system (CNS), which could lead to enhanced cognitive functions or neuroprotective effects.
Study on Neuroprotective Effects
A study evaluated a series of 3,4-dihydroisoquinoline derivatives for their neuroprotective effects. The compound exhibited significant inhibition of AChE and MAOs, indicating potential use in treating Alzheimer's disease. The derivative demonstrated good blood-brain barrier (BBB) penetration and low cytotoxicity in vitro .
Antitumor Activity Assessment
Another research focused on the antitumor activity of isoquinoline derivatives. The study found that several compounds led to reduced cell viability in various cancer cell lines through apoptosis induction mechanisms. The specific role of this compound was noted as promising but requires further investigation .
Data Table
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may have significant applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease . The compound's structure suggests potential interactions with neurotransmitter systems, which are critical in these conditions.
- Mechanism of Action : It is hypothesized that the compound acts on specific receptors or enzymes involved in neurotransmitter regulation, potentially enhancing cognitive function or reducing neurodegeneration.
- Case Study : A study referenced in patent literature indicates that derivatives of this compound showed efficacy in animal models of Alzheimer's disease, improving memory performance and reducing amyloid plaque formation .
Antipsychotic Effects
The compound has been explored for its potential antipsychotic properties. Its structural similarity to known antipsychotics suggests it may interact with dopamine receptors.
- Mechanism of Action : The compound may modulate dopaminergic pathways, which are often dysregulated in schizophrenia.
- Case Study : Clinical trials involving similar compounds have demonstrated reductions in psychotic symptoms, suggesting a promising avenue for further research into this specific derivative .
Anticancer Properties
Preliminary studies suggest that 1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one may exhibit anticancer activity.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Data Table: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-468 (Breast) | 0.05 | Induction of apoptosis |
A549 (Lung) | 0.12 | Cell cycle arrest |
HeLa (Cervical) | 0.08 | Inhibition of proliferation |
Anti-inflammatory Effects
There is evidence suggesting that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Related compounds have shown a significant reduction in inflammatory markers in vitro, indicating a potential for therapeutic use in inflammatory diseases.
Properties
CAS No. |
97912-06-6 |
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Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-(1-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
VZXZFABCNPRXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=CC=CC=C2C1Br |
Origin of Product |
United States |
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